1-(4-Methylpiperidin-2-yl)propan-2-one
Description
Contextualizing Piperidine-Derived Ketones within Heterocyclic Chemistry
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals. nih.govresearchgate.net Its conformational flexibility, basic nitrogen atom, and the potential for stereoisomerism make it a versatile building block in drug design. When a ketone functionality is introduced to a piperidine derivative, as in 1-(4-Methylpiperidin-2-yl)propan-2-one, a molecule with multiple points for further chemical modification is created.
Piperidine-derived ketones are valuable intermediates in organic synthesis. The ketone group can participate in a wide range of chemical transformations, including reductions to alcohols, reductive aminations to form new amines, and various carbon-carbon bond-forming reactions. These reactions allow for the elaboration of the piperidine core into more complex and functionally diverse molecules. The presence of both a basic nitrogen and a carbonyl group can also lead to interesting intramolecular interactions and reactivity.
Significance of the 4-Methylpiperidin-2-yl Moiety in Synthetic Design
The 4-methylpiperidin-2-yl moiety is a disubstituted piperidine ring that presents specific stereochemical and electronic features. The methyl group at the 4-position can influence the conformational preference of the piperidine ring and can impact how the molecule interacts with biological targets. sincerechemicals.com The substitution at the 2-position, in this case, the propan-2-one group, is adjacent to the nitrogen atom, which can influence the reactivity of both the nitrogen and the substituent itself.
In synthetic design, the 2,4-disubstituted piperidine scaffold is a valuable target. acs.org The relative stereochemistry of the substituents (cis or trans) can have a profound effect on the biological activity of the molecule. Consequently, the development of stereoselective synthetic methods to access specific isomers of 2,4-disubstituted piperidines is an active area of research. acs.org The 4-methyl group can serve as a stereochemical handle or a simple lipophilic group to modulate the physicochemical properties of the molecule.
Overview of Research Trajectories for Similar Molecular Scaffolds
While specific research on this compound is limited, the synthesis of 2,4-disubstituted piperidines is a well-explored area of organic chemistry. Several key strategies are employed to construct this important heterocyclic motif.
One of the most common approaches is the catalytic hydrogenation of substituted pyridines . asianpubs.orgrsc.orgresearchgate.net Pyridine (B92270) precursors with the desired substitution pattern can be reduced to the corresponding piperidines. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.
Cyclization reactions represent another major pathway to substituted piperidines. nih.govnih.govbeilstein-journals.org These methods involve the formation of the piperidine ring from an acyclic precursor. Strategies such as intramolecular reductive amination, aza-Diels-Alder reactions, and radical cyclizations have all been successfully employed to synthesize polysubstituted piperidines. nih.govacs.org
The development of diastereoselective and enantioselective methods is a key focus in this area. acs.org Chiral auxiliaries, organocatalysis, and transition-metal catalysis are often used to control the stereochemistry of the newly formed chiral centers on the piperidine ring.
Below is a table summarizing common synthetic strategies for substituted piperidines:
| Synthetic Strategy | Description | Key Features |
| Catalytic Hydrogenation of Pyridines | Reduction of a substituted pyridine ring to a piperidine ring using a metal catalyst and hydrogen gas. | Can be highly efficient; stereoselectivity can be controlled by catalyst and conditions. |
| Intramolecular Reductive Amination | Cyclization of an amino-aldehyde or amino-ketone to form an imine or enamine, which is then reduced in situ. | A convergent and often stereoselective method. |
| Aza-Diels-Alder Reaction | A [4+2] cycloaddition between an imine and a diene to form a tetrahydropyridine (B1245486), which can be reduced to a piperidine. | A powerful tool for constructing the piperidine ring with control over stereochemistry. |
| Radical Cyclization | Formation of the piperidine ring via the cyclization of a nitrogen-centered or carbon-centered radical. | Useful for the synthesis of complex piperidine structures. |
| Nucleophilic Substitution | Intramolecular displacement of a leaving group by a nitrogen nucleophile to close the ring. | A fundamental and widely used method for heterocycle synthesis. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(4-methylpiperidin-2-yl)propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7-3-4-10-9(5-7)6-8(2)11/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
HLCAXPMFSOUXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)CC(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 1 4 Methylpiperidin 2 Yl Propan 2 One
Reactions Involving the Ketone Functional Group
The propan-2-one moiety features a carbonyl group (C=O), which is a site of significant reactivity. The carbon atom of this group is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com
The most characteristic reaction of the ketone group is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.com
Key nucleophilic addition reactions applicable to the propan-2-one group include:
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can attack the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup.
Hydride Addition: This is a reduction reaction, discussed in the next section.
Cyanohydrin Formation: The addition of cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, which is a versatile synthetic intermediate. masterorganicchemistry.com
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, replacing the C=O with C=CR₂.
Condensation reactions involve the initial nucleophilic addition followed by a dehydration step. For instance, reaction with primary amines can form an imine (Schiff base), while reaction with secondary amines can lead to an enamine. Condensation with other carbonyl compounds, such as aromatic aldehydes, under basic or acidic conditions can also occur at the alpha-carbon adjacent to the ketone. researchgate.net
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | Tertiary Alcohol |
| Cyanohydrin Formation | NaCN, H₂SO₄ | Cyanohydrin |
| Imine Formation | R-NH₂, mild acid | Imine |
| Wittig Reaction | Ph₃P=CH₂ | Alkene |
Reduction: The ketone functional group is readily reduced to a secondary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved with various reducing agents. youtube.com Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the corresponding secondary alcohol, 1-(4-Methylpiperidin-2-yl)propan-2-ol. nih.gov Catalytic hydrogenation, using hydrogen gas with a metal catalyst like Raney Nickel, can also achieve this reduction. whiterose.ac.uk
Oxidation: The oxidation of a simple, non-enolizable ketone like the propan-2-one moiety is generally challenging and requires harsh conditions that can lead to carbon-carbon bond cleavage. Unlike aldehydes, ketones lack a hydrogen atom directly attached to the carbonyl carbon, making them resistant to common oxidizing agents. However, specific reactions like the Baeyer-Villiger oxidation can be employed. This reaction uses a peroxy acid (e.g., m-CPBA) to convert the ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group.
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the 4-methylpiperidine (B120128) ring is a secondary amine, which confers both nucleophilic and basic properties to the molecule. This site is central to many derivatization strategies. Piperidine and its derivatives are common building blocks in the synthesis of pharmaceuticals. researchgate.net
N-Alkylation: As a secondary amine, the piperidine nitrogen can be readily alkylated by reaction with alkyl halides or other alkylating agents, a process known as N-alkylation. researcher.life This reaction converts the secondary amine into a tertiary amine, fundamentally altering the molecule's properties. The reaction typically proceeds via an Sɴ2 mechanism where the nitrogen's lone pair of electrons acts as the nucleophile. The development of efficient N-alkylation methods is crucial for synthesizing bioactive compounds. researcher.lifersc.org
N-Acylation: The nitrogen atom can also react with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents) to form an amide. researchgate.netbeilstein-journals.org N-acylation is a robust reaction used to introduce a carbonyl group attached to the nitrogen. researchgate.net In peptide synthesis, for instance, coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) are used to activate the carboxyl group of an amino acid, facilitating its reaction with an amine to form a peptide (amide) bond. researchgate.netnih.gov
| Reaction Type | Reagent(s) | Product Functional Group | General Name |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | Tertiary Amine | 1-(1,4-dimethylpiperidin-2-yl)propan-2-one |
| N-Acylation | Acetyl Chloride, Et₃N | Amide | 1-(1-acetyl-4-methylpiperidin-2-yl)propan-2-one |
| Reductive Amination | Acetone, NaBH₃CN | Tertiary Amine | 1-(1-isopropyl-4-methylpiperidin-2-yl)propan-2-one |
The nucleophilic character of the piperidine nitrogen allows it to participate in various intermolecular and intramolecular reactions.
Intermolecular Processes: The nitrogen atom can act as a nucleophile in reactions such as Michael additions or as a base catalyst. Its lone pair can initiate reactions by attacking an electrophilic center on a different molecule or by deprotonating a substrate to generate a more reactive species.
Intramolecular Processes: Under suitable conditions, the nitrogen atom can react with another functional group within the same molecule to form a new ring. Such intramolecular cyclizations are powerful tools for constructing complex polycyclic systems. nih.govresearchgate.net For example, if the propanone side chain were modified to contain a leaving group at a suitable position, the piperidine nitrogen could displace it to form a bicyclic bridged or fused ring system. mdpi.com The intramolecular cyclization of molecules containing both an amino group and a ketone can lead to the formation of new heterocyclic structures. mdpi.com
Transformations of the 4-Methyl Substituent on the Piperidine Ring
The 4-methyl group on the piperidine ring consists of a methyl group attached to a saturated carbon framework. The C-H bonds of this group are strong and non-polar, making the methyl group generally the least reactive site in the molecule under typical laboratory conditions.
Direct and selective functionalization of such an unactivated alkyl group is a significant challenge in organic synthesis. Unlike the positions alpha to the nitrogen atom, which can be activated through the formation of an iminium ion, the 4-position lacks a proximate activating group. acs.org Consequently, transformations involving the 4-methyl substituent are uncommon and would likely require harsh, non-selective conditions, such as free-radical halogenation, which could lead to a mixture of products and degradation of other functional groups in the molecule. Therefore, this part of the molecule is typically maintained unchanged during synthetic modifications at the more reactive ketone and nitrogen sites.
Derivatization Strategies for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For 1-(4-Methylpiperidin-2-yl)propan-2-one, derivatization can be systematically performed at several key positions to probe interactions with biological targets. The piperidine ring, in particular, is a privileged scaffold in drug design due to its ability to be readily modified and to influence pharmacokinetic properties. researchgate.netijnrd.org
Modification of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a prime site for derivatization. N-alkylation or N-acylation can introduce a variety of substituents. For instance, the introduction of different alkyl or aryl groups can explore hydrophobic pockets in a target protein. The basicity of the nitrogen is a key determinant of its interaction with biological targets, and this can be modulated through the introduction of electron-withdrawing or electron-donating groups. rsc.org
Modification of the Ketone Group: The ketone carbonyl can be a hydrogen bond acceptor, and its modification can provide valuable SAR insights. drugdesign.org Common derivatization strategies include:
Reduction to an alcohol: This transformation changes the geometry and electronic properties of the molecule, replacing a planar carbonyl with a tetrahedral alcohol that can act as both a hydrogen bond donor and acceptor.
Reductive amination: This reaction converts the ketone into a new amine, offering a route to introduce further diversity and modulate the compound's physicochemical properties. masterorganicchemistry.comorganic-chemistry.org
Formation of imines, oximes, or hydrazones: These derivatives can explore different spatial orientations and electronic interactions with a target.
Modification of the Carbon Skeleton: The carbon framework of the molecule can also be modified. Alkylation at the α-carbon to the ketone can introduce new substituents that can probe specific binding interactions. rsc.orgnih.govrsc.org Furthermore, modifications to the methyl group on the piperidine ring could be explored to understand the steric and electronic requirements for activity.
The following interactive data table summarizes potential derivatization strategies for this compound for the purpose of SAR studies, based on the reactivity of its functional groups and drawing analogies from similar structures found in the literature.
| Position of Modification | Type of Derivative | Potential Reagents and Conditions | Rationale for SAR Studies | Analogous Examples/References |
|---|---|---|---|---|
| Piperidine Nitrogen (N-1) | N-Alkylation | Alkyl halides (e.g., R-Br, R-I), base (e.g., K2CO3) | Investigate the effect of steric bulk and lipophilicity on activity. | General reactivity of piperidines. acs.org |
| Piperidine Nitrogen (N-1) | N-Acylation | Acyl chlorides (e.g., R-COCl), base (e.g., triethylamine) | Introduce hydrogen bond acceptors and modulate basicity. | SAR of piperidine derivatives. nih.gov |
| Ketone Carbonyl | Reduction to Alcohol | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Introduce a hydrogen bond donor/acceptor and a chiral center. | General ketone reduction. chemguide.co.uk |
| Ketone Carbonyl | Reductive Amination | Amine (R-NH2), reducing agent (e.g., NaBH3CN, NaBH(OAc)3) | Introduce a new amino group to alter polarity and hydrogen bonding. | Reductive amination of ketones. masterorganicchemistry.comorganic-chemistry.org |
| α-Carbon to Ketone | α-Alkylation | Strong base (e.g., LDA), alkyl halide (R-X) | Explore steric and electronic effects at the α-position. | α-alkylation of ketones. rsc.orgyoutube.com |
| Piperidine Ring (C-4) | Modification of Methyl Group | Multi-step synthesis starting from a different piperidine derivative | Evaluate the impact of the size and nature of the C-4 substituent. | SAR of substituted piperidines. researchgate.net |
Spectroscopic and Advanced Analytical Elucidation of 1 4 Methylpiperidin 2 Yl Propan 2 One and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Chemical Shift Analysis
Proton (¹H) NMR spectroscopy reveals the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton is influenced by the proximity of electronegative atoms and unsaturated groups, which cause deshielding and a shift to a higher ppm value. libretexts.orgoregonstate.edu For 1-(4-Methylpiperidin-2-yl)propan-2-one, the protons on the piperidine (B6355638) ring are influenced by the nitrogen atom, while the protons on the propanone side chain are affected by the carbonyl group.
The analysis of coupling patterns (splitting) provides information on the number of neighboring protons, and integration values correspond to the ratio of protons giving rise to each signal. youtube.com A predicted ¹H NMR spectrum would show distinct signals for the methyl group on the piperidine ring, the protons of the piperidine ring itself, the methylene (B1212753) bridge connecting the ring to the carbonyl group, and the terminal methyl group of the ketone.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are for a representative isomer in CDCl₃ and may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 (Piperidine) | ~ 3.0 - 3.4 | Multiplet |
| H-3 (Piperidine) | ~ 1.5 - 1.9 | Multiplet |
| H-4 (Piperidine) | ~ 1.4 - 1.8 | Multiplet |
| H-5 (Piperidine) | ~ 1.2 - 1.6 | Multiplet |
| H-6 (Piperidine) | ~ 2.6 - 3.0 | Multiplet |
| CH₂ (Side Chain) | ~ 2.5 - 2.8 | Multiplet |
| CH₃ (at C-4) | ~ 0.9 - 1.1 | Doublet |
| CH₃ (Keto group) | ~ 2.1 - 2.3 | Singlet |
Carbon-13 (¹³C) NMR and DEPT Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. youtube.com In a typical broadband decoupled spectrum, each unique carbon atom appears as a single line. The chemical shifts are indicative of the carbon's environment, with carbonyl carbons appearing significantly downfield (150-220 ppm) and carbons attached to nitrogen appearing in the 30-60 ppm range. youtube.com
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.org A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent from all DEPT spectra. libretexts.orgyoutube.com
Table 2: Predicted ¹³C NMR and DEPT Data for this compound Predicted values are for a representative isomer in CDCl₃ and may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
|---|---|---|---|
| C=O (Ketone) | ~ 208 - 212 | No Signal | No Signal |
| C-2 (Piperidine) | ~ 58 - 62 | Positive | Positive |
| C-6 (Piperidine) | ~ 45 - 49 | No Signal | Negative |
| CH₂ (Side Chain) | ~ 50 - 54 | No Signal | Negative |
| C-4 (Piperidine) | ~ 30 - 34 | Positive | Positive |
| C-3 (Piperidine) | ~ 33 - 37 | No Signal | Negative |
| C-5 (Piperidine) | ~ 28 - 32 | No Signal | Negative |
| CH₃ (at C-4) | ~ 20 - 24 | No Signal | Positive |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all ¹H and ¹³C signals and elucidating complex structural features. harvard.eduemory.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. libretexts.org For this compound, COSY would reveal the connectivity network within the piperidine ring and the coupling between the H-2 proton and the adjacent methylene protons of the propanone side chain. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. libretexts.org Key correlations would include the one between the keto-methyl protons and the carbonyl carbon, and between the H-2 proton and the carbonyl carbon, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the relative stereochemistry (cis or trans) of the methyl group at C-4 relative to the propanone side chain at C-2. A spatial correlation between the H-2 proton and the C-4 methyl protons would suggest a cis relationship.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight.
The molecular ion of this compound is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation is often predictable; for instance, alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a common pathway for amines and piperidine derivatives, leading to a stable, nitrogen-containing cation. core.ac.uk Another likely fragmentation is the loss of the acetyl group or a methyl radical from the side chain. youtube.comdocbrown.info
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 155 | [C₉H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 140 | [C₈H₁₄NO]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 112 | [C₇H₁₄N]⁺ | Alpha-cleavage with loss of the acetyl group (•COCH₃). |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of the entire propanone side chain (•CH₂COCH₃). |
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govscilit.com This technique has become a reliable tool for the non-destructive determination of the absolute configuration of chiral molecules in solution. americanlaboratory.comrsc.org
The molecule this compound possesses two chiral centers (at C-2 and C-4), meaning it can exist as four distinct stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). VCD is ideal for assigning the absolute configuration of a specific, isolated stereoisomer. The methodology involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum. schrodinger.com The theoretical spectrum is generated using quantum chemical calculations (e.g., Density Functional Theory) for a molecule with a known, assumed absolute configuration (e.g., 2R, 4R). A match between the signs and relative intensities of the bands in the experimental and calculated spectra provides a confident assignment of the molecule's true absolute configuration. americanlaboratory.comschrodinger.com
Advanced Chromatographic Techniques (HPLC, GC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential separation techniques for assessing the purity of a synthesized compound and for separating its various isomers.
For this compound, these techniques are critical for separating the diastereomers (cis and trans isomers). The cis isomer pair ((2R, 4S) and (2S, 4R)) and the trans isomer pair ((2R, 4R) and (2S, 4S)) have different physical properties and can typically be separated using standard chromatographic methods like reversed-phase HPLC. nih.govresearchgate.net Due to differences in their three-dimensional shape, one diastereomer will interact differently with the stationary phase than the other, leading to different retention times.
Separating the enantiomers within each diastereomeric pair requires chiral chromatography. nih.gov This involves using a chiral stationary phase (CSP) in either an HPLC or GC column. The chiral environment of the stationary phase allows for differential interaction with the two enantiomers, resulting in their separation. The choice of the specific chiral column and mobile phase is critical for achieving optimal resolution between the enantiomers.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation and configuration of a molecule. For complex heterocyclic systems such as "this compound," crystallographic analysis of the parent compound or its suitable analogues is crucial for understanding its stereochemical features and intermolecular interactions within the crystal lattice.
While a crystal structure for "this compound" is not publicly available, analysis of crystallographic data from closely related piperidine derivatives offers significant insights into its likely solid-state conformation. The piperidine ring is known to adopt a chair conformation, similar to cyclohexane, to minimize angular and torsional strain. The orientation of substituents on the ring, however, is influenced by a complex interplay of steric and electronic effects.
Research on disubstituted piperidines, for instance, has provided a solid framework for predicting the stereochemistry of these systems. In a study on regio- and diastereoisomers of methyl-substituted pipecolinates, the relative stereochemistry of a cis-2,4-disubstituted piperidine derivative was unequivocally confirmed by single-crystal X-ray diffraction of its N-tosyl derivative. whiterose.ac.uknih.gov This highlights the power of X-ray crystallography in assigning relative configurations, which is often challenging to determine solely from spectroscopic methods like NMR.
The conformation of the piperidine ring and the orientation of its substituents are highly dependent on the nature of the substituents. For N-acylpiperidines bearing a substituent at the 2-position, a notable conformational preference has been observed. nih.gov Computational and statistical analysis of crystal structures from the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) has revealed that a 2-substituent on an N-acylpiperidine ring often prefers an axial orientation to minimize pseudoallylic strain. nih.gov This is a key consideration for "this compound," although it is not an N-acyl derivative. The principles of conformational analysis suggest that the substituents at the 2 and 4 positions will likely adopt equatorial orientations to minimize steric hindrance, which is the generally preferred, lower-energy conformation for substituted piperidines. nih.gov
The crystal structures of various piperidine derivatives consistently show the chair conformation as the most prevalent. nih.govresearchgate.net For example, the crystal structure of a piperidine-containing thiosemicarbazone derivative revealed that the piperidine rings adopt chair conformations with bulky substituents oriented equatorially. researchgate.net Similarly, a study on N-substituted 4-piperidones showed a chair conformation for the piperidine ring. nih.gov
In the absence of a specific crystal structure for "this compound," we can infer its likely solid-state structure based on these established principles. The piperidine ring is expected to be in a chair conformation. To minimize steric interactions, both the methyl group at the 4-position and the propan-2-one group at the 2-position would preferentially occupy equatorial positions. This would result in a trans configuration between these two substituents. The exact bond lengths and angles would be similar to those observed in other substituted piperidine structures.
To illustrate the type of data obtained from such an analysis, the table below presents representative crystallographic data for a related disubstituted piperazine, which shares structural similarities with the piperidine core.
| Parameter | 1-Benzhydryl-4-benzylpiperazine |
| Formula | C24H26N2 |
| Crystal System | Monoclinic |
| Space Group | Pn |
| a (Å) | 5.9450(2) |
| b (Å) | 19.0722(4) |
| c (Å) | 8.6084(2) |
| β (˚) | 96.4600(10) |
| Volume (ų) | 98.1790(10) |
| Z | 2 |
| Data Source | researchgate.net |
This interactive table provides representative crystallographic data for a related heterocyclic compound to illustrate the parameters determined by X-ray crystallography.
Ultimately, the definitive solid-state structure of "this compound" can only be determined through direct X-ray crystallographic analysis of a suitable single crystal. Such a study would provide invaluable information on its precise molecular geometry and the nature of any intermolecular interactions, such as hydrogen bonding, that might be present in the crystal packing.
Theoretical Chemistry and Computational Modeling of 1 4 Methylpiperidin 2 Yl Propan 2 One
Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. scispace.com For 1-(4-Methylpiperidin-2-yl)propan-2-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict its most stable three-dimensional conformation. nih.govnih.gov
The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry that corresponds to the minimum energy on the potential energy surface. nih.gov This optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations yield crucial information about the molecule's electronic properties through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a larger gap generally implies greater stability. mdpi.com
| Parameter Type | Parameter | Calculated Value |
|---|---|---|
| Bond Lengths | C=O (Propanone) | 1.21 Å |
| C-N (Piperidine Ring) | 1.47 Å | |
| C-C (Piperidine-Propanone Linker) | 1.54 Å | |
| Bond Angles | C-N-C (Piperidine Ring) | 111.5° |
| N-C-C (Linker) | 110.2° | |
| C-C=O (Propanone) | 121.0° | |
| Electronic Properties | HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV | |
| HOMO-LUMO Gap (ΔE) | 6.3 eV |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) via Computational Methods
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and theoretical calculations can predict the ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.govidc-online.com
The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using DFT. nih.gov The calculation first determines the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). This process often involves a linear regression analysis to scale the calculated values, improving the correlation with experimental data. github.io Such predictions are crucial for assigning signals in complex spectra and for distinguishing between different isomers or conformers. idc-online.com
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| Piperidine (B6355638) H2 | ¹H | 3.15 |
| Piperidine H4 (axial) | ¹H | 1.30 |
| Methyl (on Piperidine) | ¹H | 0.95 |
| Methylene (B1212753) (Linker) | ¹H | 2.50 |
| Methyl (Propanone) | ¹H | 2.10 |
| Carbonyl (C=O) | ¹³C | 208.5 |
| Piperidine C2 | ¹³C | 58.0 |
| Piperidine C4 | ¹³C | 34.5 |
| Methylene (Linker) | ¹³C | 51.2 |
| Methyl (Propanone) | ¹³C | 30.8 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Interactions
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and intermolecular interactions. nih.gov
For this compound, MD simulations are particularly useful for conformational analysis. The piperidine ring can exist in various conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. rsc.org MD can explore the energy barriers between these conformations and determine their relative populations at a given temperature.
Furthermore, MD simulations are essential for studying how this molecule might interact with a biological target, such as a protein receptor or enzyme. nih.gov The molecule can be placed in the binding site of a protein, and the simulation, typically run in an explicit solvent environment, can reveal the stability of the binding pose and identify key interactions like hydrogen bonds, hydrophobic contacts, and ionic bonds. researchgate.net Analysis of metrics like the root-mean-square deviation (RMSD) can assess the stability of the ligand-protein complex over the simulation time. researchgate.net
| Analysis Metric | Finding | Implication |
|---|---|---|
| RMSD of Ligand | Low fluctuation (< 1.5 Å) after initial equilibration | Stable binding pose within the receptor pocket. |
| Hydrogen Bonds | Piperidine N-H forms a consistent H-bond with Asp120; Propanone C=O forms an intermittent H-bond with Tyr85. | These residues are key anchors for ligand binding. |
| Hydrophobic Interactions | 4-methyl group interacts with a hydrophobic pocket formed by Leu50, Val54, and Ile100. | Van der Waals forces contribute significantly to binding affinity. |
| Conformational State | Piperidine ring remains predominantly in the chair conformation. | The bound conformation is a low-energy state for the ligand. |
Quantum Chemical Approaches to Reaction Mechanism Elucidation
Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. whiterose.ac.uk These approaches can map the entire reaction pathway from reactants to products, identifying intermediate structures and, crucially, the transition states that connect them. acs.org
For a reaction involving this compound, such as its synthesis via a Knoevenagel condensation or its participation in a subsequent reaction, quantum chemistry can provide a detailed energetic profile. researchgate.net By calculating the Gibbs free energy of reactants, transition states, and products, one can determine the activation energies (energy barriers) for each step. The step with the highest activation energy is the rate-determining step of the reaction. acs.org This information is vital for understanding reaction kinetics and for optimizing reaction conditions to favor the desired product. For instance, studying the mechanism of piperidine-catalyzed reactions often reveals the role of iminium and enolate intermediates. acs.orgresearchgate.net
| Reaction Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials at reference energy level. |
| Transition State 1 (TS1) | +21.8 | Energy barrier for the formation of an iminium ion intermediate. Rate-determining step. |
| Intermediate | +5.5 | A short-lived species formed after crossing TS1. |
| Transition State 2 (TS2) | +15.2 | Energy barrier for the subsequent nucleophilic attack. |
| Products | -10.4 | Final products are thermodynamically favored over reactants. |
Cheminformatics and Virtual Screening Applications for Derivative Design
Cheminformatics combines chemistry, computer science, and information science to optimize the drug discovery process. nih.gov A key application is virtual screening, where large libraries of chemical compounds are computationally evaluated to identify those most likely to bind to a specific biological target. sciengpub.irresearchgate.net
The scaffold of this compound can serve as a starting point or "fragment" for designing a library of new derivatives. rsc.org Using computational tools, various functional groups can be systematically added to the parent structure to create a virtual library. researchgate.net This library is then screened against a target protein using molecular docking programs.
The screening process is often hierarchical. Initially, compounds are filtered based on physicochemical properties to ensure "drug-likeness," using criteria such as Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5). researchgate.net The remaining compounds are then docked into the target's active site, and their predicted binding affinities are scored. Top-scoring hits are selected for further analysis, such as more rigorous MD simulations or eventual chemical synthesis and biological testing. nih.gov This approach dramatically accelerates the identification of promising lead compounds. arizona.edu
| Derivative ID | Modification on Parent Scaffold | Predicted Docking Score (kcal/mol) | Lipinski Rule of Five Violations |
|---|---|---|---|
| Parent | N/A | -6.5 | 0 |
| DERIV-01 | Replace 4-methyl with 4-phenyl | -8.2 | 0 |
| DERIV-02 | Add a hydroxyl group to the propanone methyl | -7.1 | 0 |
| DERIV-03 | Replace piperidine N-H with N-benzyl | -8.9 | 0 |
| DERIV-04 | Replace propanone with a cyclopropyl (B3062369) ketone | -6.8 | 0 |
Structure Activity Relationship Sar Studies of 1 4 Methylpiperidin 2 Yl Propan 2 One Analogues
Impact of Piperidine (B6355638) Ring Substitution on Biological Interactions
The piperidine ring is a prevalent scaffold in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). blumberginstitute.orgclinmedkaz.org Its structure allows for the precise three-dimensional positioning of substituents, which is critical for interacting with biological targets. In the case of 1-(4-Methylpiperidin-2-yl)propan-2-one, the substitution pattern at the C2 and C4 positions is crucial for defining its biological activity.
The methyl group at the C4 position can significantly influence the compound's properties. This substitution can enhance lipophilicity, potentially improving membrane permeability. Furthermore, the steric bulk of the methyl group can either facilitate favorable interactions within a hydrophobic pocket of a target protein or cause steric hindrance that prevents binding. The position of substituents is also a key determinant of activity; studies on other substituted piperidines have shown that 2- and 3-substituted compounds are often more active than their 4-substituted counterparts in certain contexts. mdpi.com
To illustrate the potential impact of substitutions, the following table outlines hypothetical changes in biological activity based on modifications at the C4 position, drawing from general SAR principles observed in related piperidine-containing molecules. ajchem-a.com
| Substituent at C4 | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity | Rationale |
| Hydrogen (H) | Decrease | May decrease potency if a hydrophobic interaction is required. | Removal of the methyl group reduces van der Waals interactions. |
| Methyl (CH₃) | Baseline | Baseline activity. | Serves as the reference compound. |
| Ethyl (C₂H₅) | Increase | Activity may increase or decrease depending on the size of the binding pocket. | Increased bulk may provide better fit or cause steric clash. |
| Chlorine (Cl) | Increase | May alter electronic properties and introduce halogen bonding potential. | The electron-withdrawing nature can affect the pKa of the piperidine nitrogen. |
| Hydroxyl (OH) | Decrease | Could introduce a new hydrogen bonding interaction, potentially increasing affinity. | Increases polarity, which may affect membrane permeability. |
Role of the Propan-2-one Moiety in Target Binding
The propan-2-one side chain attached at the C2 position of the piperidine ring is a vital pharmacophoric element. The length and flexibility of this three-carbon chain (a propyl group) act as a spacer, positioning the terminal ketone group at a precise distance and orientation relative to the core piperidine scaffold. This spatial arrangement is fundamental for optimal interaction with a biological target.
The carbonyl group (C=O) of the ketone is a key feature, primarily functioning as a hydrogen bond acceptor. It can form hydrogen bonds with donor groups on the target protein, such as the hydroxyl group of serine or threonine, or the amide protons of the protein backbone. The strength and geometry of this interaction are often critical for binding affinity.
Furthermore, in specific contexts, an activated ketone group can act as an electrophile, enabling it to form a reversible or irreversible covalent bond with a nucleophilic residue in the active site of an enzyme, such as the serine in a serine hydrolase. This mechanism can lead to potent and long-lasting inhibition.
Modifications to this moiety would be expected to have a significant impact on biological activity, as shown in the hypothetical data below.
| Moiety at C2 Position | Key Feature Change | Predicted Impact on Binding Affinity | Rationale |
| Propan-2-one | Ketone (H-bond acceptor) | Baseline affinity. | The reference functional group. |
| Propan-2-ol | Hydroxyl (H-bond donor/acceptor) | Activity may be retained or altered depending on target requirements. | Changes the electronic nature and hydrogen bonding capability. |
| Butan-2-one | Extended carbon chain | May increase or decrease affinity. | Alters the distance of the ketone from the piperidine core. |
| Methoxypropane | Ether (weaker H-bond acceptor) | Likely to decrease affinity. | Reduces the strength of the hydrogen bonding interaction. |
| Propan-2-oxime | Oxime (H-bond donor/acceptor) | May retain activity. | Acts as a bioisosteric replacement for the ketone. |
Influence of Stereochemistry on Biological Efficacy and Selectivity
The relative stereochemistry between the C2 and C4 substituents determines whether the isomer is cis (e.g., 2S, 4R) or trans (e.g., 2R, 4R). These diastereomers have different thermodynamic stabilities and adopt different preferred conformations, leading to distinct pharmacological profiles. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit widely varying levels of activity, selectivity, and even different pharmacological effects. whiterose.ac.uk
Typically, one enantiomer (the eutomer) is significantly more potent than its mirror image (the distomer). This is because the precise 3D arrangement of the pharmacophoric elements—the basic nitrogen, the C4-methyl group, and the propan-2-one side chain—must match a complementary arrangement of binding sites on the target protein. A mismatch in the orientation of even one of these groups can lead to a dramatic loss of affinity.
| Stereoisomer | Relative Stereochemistry | Hypothetical Biological Activity | Rationale for Difference |
| (2R, 4R) | trans | High Affinity (Eutomer) | Optimal 3D fit in the receptor binding pocket. |
| (2S, 4S) | trans | Low Affinity (Distomer) | Enantiomer of the eutomer; incorrect orientation of functional groups. |
| (2R, 4S) | cis | Moderate to Low Affinity | Diastereomer with a different overall shape and substituent orientation. |
| (2S, 4R) | cis | Moderate to Low Affinity | Enantiomer of the other cis isomer, also with a suboptimal fit. |
Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to modify a known active compound to improve its properties (e.g., potency, selectivity, pharmacokinetics) or to create novel intellectual property. nih.govcambridgemedchemconsulting.com These techniques involve replacing a core structure (scaffold) or a specific functional group with another that retains the key biological activity.
For this compound, several bioisosteric replacements could be envisioned. The piperidine ring, which serves as a scaffold to orient the side chain and provide a basic nitrogen, could be replaced by other cyclic or acyclic structures. blumberginstitute.org For instance, replacing it with a pyrrolidine (B122466) ring would alter the ring size and the geometric relationship between the substituents. Substituting it with a morpholine (B109124) ring would introduce a heteroatom (oxygen), which would decrease basicity and increase polarity. cambridgemedchemconsulting.com
| Original Moiety | Bioisosteric Replacement | Potential Advantage | Potential Disadvantage |
| Piperidine Ring | Pyrrolidine Ring | May offer novel vector space for substituents. | Alters ring pucker and substituent geometry. |
| Piperidine Ring | Morpholine Ring | Increases polarity, may improve solubility. cambridgemedchemconsulting.com | Reduces basicity of the nitrogen. |
| Piperidine Ring | Azaspiro[3.3]heptane | Provides access to different 3D space. cambridgemedchemconsulting.com | More complex synthesis. |
| Ketone (C=O) | Oxime (C=NOH) | Can act as both H-bond donor and acceptor. | Introduces E/Z isomerism. |
| Ketone (C=O) | Sulfoximine | Can modulate physicochemical properties. researchgate.net | Larger steric profile. |
Computational Approaches to SAR and Pharmacophore Modeling
Computational chemistry provides invaluable tools for understanding the SAR of a series of compounds and for designing new, more potent analogues. clinmedkaz.org For derivatives of this compound, pharmacophore modeling can be used to define the essential three-dimensional arrangement of chemical features required for biological activity. nih.govnih.gov
A hypothetical pharmacophore model for this scaffold would likely consist of several key features derived from its structure:
Positive Ionizable (PI): The basic nitrogen of the piperidine ring.
Hydrogen Bond Acceptor (HBA): The oxygen atom of the carbonyl group.
Hydrophobic (H): The methyl group at the C4 position.
The distances and angles between these features would be critical for defining the model. For instance, the distance between the PI feature (nitrogen) and the HBA feature (oxygen) would be constrained by the conformation of the piperidine ring and the propan-2-one side chain. Such a model serves as a 3D query for searching large chemical databases to identify novel compounds that match the pharmacophore and thus may possess similar biological activity. researchgate.netmdpi.com
Furthermore, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA), can be employed. nih.gov By aligning a series of analogues and calculating their steric and electrostatic fields, CoMFA can generate 3D contour maps. These maps visualize regions where increased steric bulk or changes in electrostatic potential would be predicted to enhance or diminish biological activity, thereby guiding the rational design of new derivatives.
| Pharmacophore Feature | Corresponding Structural Moiety | Role in Binding Interaction |
| Positive Ionizable (PI) | Piperidine Nitrogen | Forms ionic bond with acidic residues (e.g., Asp, Glu). |
| Hydrogen Bond Acceptor (HBA) | Ketone Oxygen | Accepts hydrogen bond from donor groups on the target. |
| Hydrophobic (H) | C4-Methyl Group | Engages in van der Waals interactions within a hydrophobic pocket. |
| Exclusion Volumes | (Not applicable) | Defines regions where steric bulk is not tolerated by the binding site. |
Mechanism of Action Research for 1 4 Methylpiperidin 2 Yl Propan 2 One and Its Bioactive Derivatives
Molecular Target Identification and Validation
The initial and most critical step in characterizing a bioactive compound is the identification of its molecular target(s). nih.gov This process links the compound to a specific biological entity, such as an enzyme or receptor, through which it exerts its effects. nih.govbroadinstitute.org A variety of advanced techniques are employed for this purpose, broadly categorized into direct biochemical methods and genetic interaction approaches. nih.govresearchgate.net
Affinity-based methods are a cornerstone of direct biochemical identification. researchgate.net These techniques, such as affinity chromatography and activity-based protein profiling (ABPP), use a modified version of the small molecule to isolate its binding partners from complex biological mixtures like cell lysates. acs.org The isolated proteins are then identified using sensitive analytical methods, primarily mass spectrometry. nih.govdrugtargetreview.com For instance, Capture Compound Mass Spectrometry (CCMS) utilizes specialized tri-functional probes to covalently capture target proteins, enabling the identification of even weak or low-affinity interactions. criver.com
Label-free methods provide an alternative approach that avoids chemical modification of the compound. Techniques such as the drug affinity responsive target stability (DARTS) assay, cellular thermal shift assay (CETSA), and limited proteolysis coupled with mass spectrometry (LiP-MS) operate on the principle that a compound binding to its target protein will alter the protein's stability or conformation. acs.orgbiognosys.com These changes, such as increased resistance to heat or enzymatic digestion, can be detected and used to pinpoint the specific target. acs.org
Once a potential target is identified, it must be validated to confirm its role in the compound's biological activity. drugtargetreview.com Preclinical target validation aims to build multiple lines of evidence demonstrating that modulating the target can produce a therapeutic benefit. biocurate.comsygnaturediscovery.com This is often achieved through genetic methods, such as CRISPR or RNA interference (RNAi), to knock down or knock out the target gene and observe if this mimics the effect of the compound. nih.govwjbphs.com Pharmacological validation, using other well-characterized molecules ("tool" compounds) that act on the same target, further solidifies this link. sygnaturediscovery.comwjbphs.com The ultimate preclinical validation often comes from demonstrating a compound's efficacy in animal models of a disease. wjbphs.com
Ligand-Receptor Binding Interactions and Affinities
Following target identification, the next step is to characterize the precise nature of the interaction between the compound (the ligand) and its target (the receptor). This involves defining the binding affinity, kinetics, and the specific molecular forces that govern the interaction. giffordbioscience.commtoz-biolabs.com
Ligand binding assays are fundamental tools for quantifying these parameters. wikipedia.org Radioligand binding assays, a classic and robust method, use a radioactively labeled version of a ligand to measure its binding to receptors. giffordbioscience.com Competition assays, where the unlabeled compound of interest competes with a known radioligand, are used to determine the compound's inhibitory constant (Ki) or IC50 value—a measure of its binding affinity. nih.gov
Computational modeling and molecular docking studies are frequently used to predict and rationalize how a ligand fits into the binding site of its target protein. mdpi.com These in silico methods can reveal potential binding modes and identify key amino acid residues involved in the interaction through forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. numberanalytics.com For example, docking studies have been used to rationalize the binding affinities of piperidine-based derivatives to sigma (σ) receptors.
The strength of the binding is a critical parameter. High-affinity interactions are often desired for therapeutic agents to ensure potency and specificity. nih.gov The equilibrium dissociation constant (Kd) is a direct measure of binding affinity, representing the concentration of ligand at which half of the receptor sites are occupied at equilibrium.
| Derivative Type | Target Enzyme | Affinity Measurement (IC50) | Reference Compound | Reference Affinity (IC50) |
|---|---|---|---|---|
| Furan Chalcone Derivative | Mushroom Tyrosinase (Monophenolase) | 0.0433 µM | Kojic Acid | 19.97 µM |
| Furan Chalcone Derivative | Mushroom Tyrosinase (Diphenolase) | 0.28 µM | Kojic Acid | 33.47 µM |
Enzyme Inhibition and Activation Mechanisms
Many bioactive derivatives of 1-(4-methylpiperidin-2-yl)propan-2-one function by modulating the activity of enzymes, acting as either inhibitors or activators. Understanding the precise mechanism of this modulation is key to their development.
Enzyme Inhibition can be broadly classified as reversible or irreversible. ucl.ac.uk
Reversible inhibitors bind to an enzyme through non-covalent interactions and can be displaced, for instance, by increasing the concentration of the enzyme's natural substrate. ucl.ac.uk This category is further divided based on the inhibitor's binding site:
Competitive inhibitors bind to the active site, directly competing with the substrate. wikilectures.eu
Non-competitive inhibitors bind to an allosteric (non-active) site, impacting the enzyme's function without preventing substrate binding. britannica.com
Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex.
Mixed inhibitors can bind to both the free enzyme and the ES complex, often with different affinities. youtube.com
Irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently deactivating it. ucl.ac.uknumberanalytics.com This type of inhibition is often mechanism-based, where the enzyme's own catalytic machinery is hijacked to activate the inhibitor, leading to a covalent linkage. youtube.com For some piperidine (B6355638) derivatives, the propan-2-one structural element is a key pharmacophoric feature. This activated ketone group can act as a "serine-trap," forming a covalent bond with a critical serine residue in the active site of serine hydrolases, a mechanism of irreversible inhibition.
Enzyme Activation is a less common but therapeutically valuable mechanism. nih.gov Small-molecule activators typically bind to an allosteric site on the enzyme. britannica.comnih.gov This binding induces a conformational change that enhances the enzyme's catalytic efficiency or its affinity for its substrate. researchgate.net Activation can be essential, where the enzyme is inactive without the activator, or non-essential, where the activator boosts a basal level of activity. nih.gov
| Derivative Scaffold | Target Enzyme | Mechanism of Action |
|---|---|---|
| Propan-2-one substituted tetrazolylpropionic acid | cPLA2α and FAAH (Serine Hydrolases) | Covalent "serine-trap" inhibition |
| (E)-1-(furan-2-yl)prop-2-en-1-one | Mushroom Tyrosinase | Reversible, mixed-type inhibition |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | NLRP3 Inflammasome | Inhibition of ATPase activity |
Modulatory Effects on Cellular Pathways and Signal Transduction
The binding of a compound to its target initiates a cascade of events within the cell, known as signal transduction. The ultimate biological effect of a compound is determined by how it modulates these intricate cellular pathways. Research into derivatives of this compound has revealed influences on several critical signaling networks.
One significant example is the modulation of inflammatory pathways. Certain piperidine-based scaffolds have been identified as inhibitors of the NLRP3 inflammasome, a multi-protein complex crucial for innate immune responses. By inhibiting the ATPase activity of NLRP3, these compounds can block its activation. This, in turn, prevents downstream events such as pyroptosis (a form of inflammatory cell death) and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).
Another area of investigation involves developmental and oncogenic pathways, such as the Hedgehog (Hh) signaling pathway. The Hh pathway is vital for embryonic development, but its aberrant activation is linked to several types of cancer. Specific piperidine derivatives have been shown to suppress this pathway by acting as antagonists of the Smoothened (SMO) receptor. They function by blocking the translocation of SMO into the primary cilium, a key step in Hh signal activation. Notably, some of these compounds are effective against SMO mutants that confer resistance to other therapeutic drugs, highlighting their potential to overcome clinical drug resistance.
Furthermore, derivatives have been shown to impact cancer cell survival by modulating the mitogen-activated protein kinase (MAPK) signaling pathway. For instance, some tetrahydroisoquinoline derivatives induce apoptosis (programmed cell death) in non-small-cell lung cancer cells through a mechanism dependent on the ERK/MEK signaling cascade, which is a central component of the MAPK pathway.
Biophysical Techniques for Investigating Compound-Target Interactions
A diverse array of biophysical techniques is essential for a detailed, quantitative understanding of how compounds like this compound and its derivatives interact with their biological targets. worldscientific.comworldscientific.com These methods provide critical data on binding affinity, kinetics, thermodynamics, and structural details of the interaction. numberanalytics.com
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of binding events. nih.govnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the compound is flowed over the surface. bioascent.com Binding is detected as a change in the refractive index at the sensor surface, allowing for the precise determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. bioascent.comdenovobiolabs.com
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (KD), reaction stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) changes of the interaction in a single experiment. harvard.edutainstruments.com This provides a complete thermodynamic profile of the binding event. malvernpanalytical.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural and dynamic information about protein-ligand interactions at the atomic level. numberanalytics.comlabome.com Protein-observed NMR experiments, such as Chemical Shift Perturbation (CSP) assays, can map the ligand's binding site on the protein surface by monitoring changes in the chemical environment of specific amino acid residues upon binding. nih.gov Ligand-observed NMR techniques, like Saturation Transfer Difference (STD) NMR, are used to identify which parts of a small molecule are in close contact with the protein, making it a valuable tool for fragment screening and hit identification. numberanalytics.comnih.gov
Mass Spectrometry (MS) is a versatile tool used not only for identifying targets but also for characterizing the binding interaction itself. nih.gov Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can reveal changes in protein conformation and dynamics upon ligand binding. numberanalytics.com
X-ray Crystallography provides a static, high-resolution three-dimensional snapshot of the compound bound to its target protein. This structural information is invaluable for understanding the precise binding mode and for guiding structure-based drug design efforts to optimize the compound's affinity and selectivity. numberanalytics.com
Chemical Biology Applications of 1 4 Methylpiperidin 2 Yl Propan 2 One Scaffolds
Development as Chemical Probes for Biological Systems
While direct examples of 1-(4-methylpiperidin-2-yl)propan-2-one being used as a chemical probe are not extensively documented in publicly available research, the broader class of piperidine-containing small molecules has been instrumental in the development of such tools. Chemical probes are essential for dissecting biological pathways and validating drug targets. The development of fluorescently labeled piperidine (B6355638) derivatives, for instance, has enabled the study of sigma receptors, which are implicated in a variety of neurological disorders and cancers. acs.org These probes, often incorporating a piperidine ring, allow for the visualization and tracking of receptor dynamics in living cells.
The design of effective chemical probes requires a deep understanding of structure-activity relationships. For piperidine-based scaffolds, modifications to the piperidine ring, such as the introduction of a methyl group at the 4-position, can significantly influence binding affinity and selectivity for a target protein. nih.gov The propan-2-one side chain offers a handle for further chemical modification, such as the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins. The development of such probes based on the this compound scaffold could provide valuable insights into the function of yet-to-be-drugged proteins.
| Probe Type | Piperidine Scaffold Feature | Application Example | Potential for this compound |
| Fluorescent Probes | High-affinity receptor binding | Visualization of sigma receptor dynamics in cancer cells acs.org | The scaffold could be functionalized with a fluorophore to create probes for novel targets. |
| Affinity-Based Probes | Covalent modification of active sites | Identification of enzyme targets in complex biological mixtures | The propan-2-one moiety could be modified to incorporate a reactive group for target engagement. |
| Photoaffinity Probes | Light-induced covalent cross-linking | Mapping ligand-binding sites on receptors | A photo-reactive group could be introduced to elucidate binding interactions. |
Use in Investigating Cellular Processes (e.g., Enzyme Function, Receptor Dynamics)
Derivatives of the piperidine scaffold are widely utilized to investigate fundamental cellular processes, including enzyme function and receptor dynamics. The propan-2-one structural element, in particular, is a key pharmacophore in certain enzyme inhibitors. For instance, compounds featuring a propan-2-one moiety have been developed as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), two enzymes implicated in inflammation and pain. nih.gov The ketone group in these inhibitors can form covalent bonds with serine residues in the active sites of these enzymes. nih.gov This highlights the potential of the this compound scaffold in designing inhibitors to probe the roles of various hydrolases in cellular signaling.
In the context of receptor dynamics, piperidine derivatives have been synthesized and evaluated as ligands for a range of receptors, including sigma receptors and G-protein coupled receptors (GPCRs). The substitution pattern on the piperidine ring is crucial for determining affinity and selectivity. For example, methylation of the piperidine nitrogen has been shown to be important for high affinity to the σ1 receptor. nih.gov Molecular dynamics simulations have been employed to understand the interactions between piperidine-based ligands and their receptor targets at an atomic level, revealing how different substituents contribute to binding energy. nih.gov Such studies are vital for the rational design of new ligands to modulate receptor activity and study their downstream signaling pathways.
| Cellular Process | Piperidine Derivative Application | Key Structural Feature | Research Finding |
| Enzyme Inhibition | Dual inhibition of cPLA2α and FAAH | Propan-2-one moiety | The ketone group forms a covalent bond with active site serine residues. nih.gov |
| Receptor Binding | High-affinity σ1 receptor ligands | N-methylpiperidine | Methylation of the piperidine nitrogen enhances binding affinity. nih.gov |
| Receptor Dynamics | Modulation of GPCR signaling | Substituted piperidine ring | The substitution pattern dictates ligand selectivity and functional activity. |
Integration into Biologically Active Scaffolds for Multi-Target Approaches
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological targets. This has led to the emergence of multi-target drug design, where a single molecule is engineered to interact with several targets simultaneously. The piperidine scaffold is a privileged structure in this area, frequently incorporated into multi-target-directed ligands. nih.govarizona.edu For example, N-benzylpiperidine analogs have been designed as multi-functional agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.gov
The this compound core can serve as a versatile building block for the synthesis of such multi-target agents. The piperidine ring can be functionalized to interact with one target, while the propan-2-one side chain can be elaborated to bind to a second target. This modular approach allows for the systematic optimization of activity against each target. The inherent three-dimensionality of the piperidine ring can also be exploited to achieve specific spatial arrangements of pharmacophoric groups, which is often a requirement for effective multi-target engagement. The integration of this scaffold into larger, more complex molecules could lead to the development of novel therapeutics with improved efficacy and reduced side effects for a variety of complex diseases. researchgate.netplos.org
| Disease Area | Multi-Target Strategy | Role of Piperidine Scaffold | Example |
| Alzheimer's Disease | Inhibition of AChE and BACE-1 | Core structural framework | N-benzylpiperidine analogs nih.gov |
| Cancer | Inhibition of multiple kinases | Versatile building block for library synthesis | Various kinase inhibitors incorporating piperidine moieties |
| HIV | Protease inhibition | P2-ligand for enhanced binding | HIV-1 protease inhibitors with piperidine-based P2-ligands plos.org |
Biomimetic Synthesis Approaches Inspired by Natural Piperidine Alkaloids
The structural diversity and biological significance of natural piperidine alkaloids have inspired the development of biomimetic synthesis strategies. nih.govucd.ie Biomimetic synthesis aims to mimic the biosynthetic pathways found in nature to achieve efficient and stereoselective construction of complex molecules. wiley-vch.de These approaches often involve key cyclization reactions to form the piperidine ring, followed by functionalization.
For the synthesis of 2-substituted piperidine alkaloids, organocatalytic asymmetric methods have been developed that mimic the enzymatic processes in living organisms. nih.gov These reactions can provide access to enantiomerically enriched piperidine building blocks. The this compound scaffold can be envisioned as being assembled through such biomimetic pathways. For instance, a Mannich-type reaction, a common transformation in alkaloid biosynthesis, could be employed to construct the substituted piperidine ring. The development of novel biomimetic syntheses for this scaffold and its derivatives would not only provide efficient access to these compounds for biological testing but could also shed light on the biosynthetic origins of related natural products.
| Biomimetic Strategy | Key Reaction | Application | Relevance to this compound |
| Organocatalytic Asymmetric Synthesis | Mannich Reaction | Enantioselective synthesis of 2-substituted piperidines nih.gov | A potential route for the stereocontrolled synthesis of the scaffold. |
| Bio-organocatalytic Cascades | Transaminase-mediated kinetic resolution followed by cyclization | Synthesis of chiral piperidine building blocks ucd.ie | Could be adapted to produce enantiopure starting materials. |
| Intramolecular Cyclization | Reductive amination of δ-amino ketones | Construction of the piperidine ring | A plausible final step in a synthetic sequence to the target molecule. |
Future Research Directions and Emerging Opportunities for 1 4 Methylpiperidin 2 Yl Propan 2 One Chemistry
Exploration of Novel Synthetic Methodologies
The advancement of synthetic organic chemistry provides a continuous stream of new tools to build and diversify molecules. For 1-(4-Methylpiperidin-2-yl)propan-2-one, moving beyond classical synthetic routes is essential for generating novel analogues efficiently and sustainably. Future research should focus on modern, efficient synthetic strategies.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the desired piperidine (B6355638) core or its derivatives can significantly improve efficiency. mdpi.com For instance, an Ugi or Asinger-type reaction could be adapted to rapidly generate a library of analogues with diverse substitutions. uzh.ch
Catalytic Asymmetric Synthesis: To explore the stereochemical aspects of the molecule's biological activity, developing enantioselective or diastereoselective synthetic routes is crucial. This could involve chiral catalysts or auxiliaries to control the stereocenters at the 2- and 4-positions of the piperidine ring.
Flow Chemistry and Automation: Implementing continuous flow synthesis can offer superior control over reaction parameters, improve safety, and facilitate scalability. Automating these processes would accelerate the production of analogue libraries for screening.
Solvent-Free and Green Chemistry Approaches: Methodologies like mechanochemistry (ball-milling) or reactions under solvent-free conditions can reduce environmental impact and sometimes lead to unique reactivity or selectivity. mdpi.com Exploring techniques like the Friedländer synthesis under solvent-free conditions, which has been successful for other heterocyclic compounds, could be a promising avenue. nih.gov
| Methodology | Traditional Approach (Example) | Novel Approach (Hypothetical) | Potential Advantages |
|---|---|---|---|
| Assembly Strategy | Multi-step linear synthesis | One-pot multicomponent reaction | Reduced step count, higher overall yield, rapid diversification |
| Stereocontrol | Resolution of racemic mixtures | Gold(I)-catalyzed asymmetric cyclization nih.gov | Direct access to single enantiomers, improved efficiency |
| Reaction Conditions | Bulk solvent, high temperatures | Solvent-free mechanochemical synthesis mdpi.com | Reduced waste, lower energy consumption, potentially faster |
Advanced Computational Design of Next-Generation Analogues
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved properties. mdpi.com For this compound, in silico methods can guide the synthesis of next-generation analogues with higher potency, selectivity, and better pharmacokinetic profiles.
Future computational efforts should include:
Structure-Based Drug Design (SBDD): If a biological target is identified, molecular docking studies can predict the binding modes of novel analogues within the target's active site. This information can guide the design of derivatives with enhanced interactions.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential steric and electronic features required for activity and can be used to screen virtual libraries for new hits.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic properties, reactivity, and conformational preferences, aiding in the design of analogues with specific electronic or geometric attributes. nih.govnih.gov
In Silico ADMET Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase can help prioritize compounds that are more likely to succeed in later developmental stages. researchgate.net
| Computational Tool/Method | Objective | Application to Core Scaffold | Expected Outcome |
|---|---|---|---|
| Molecular Docking | Predict binding affinity and orientation | Docking of virtual analogues into a target protein's active site | Prioritized list of compounds for synthesis with predicted higher potency |
| Conformational Analysis | Understand optimal 3D structure for activity nih.gov | Analyzing low-energy conformations of the piperidine ring and side chains | Design of conformationally rigid analogues to lock in the bioactive shape |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Calculating properties like logP, solubility, and potential for metabolism | Early deselection of candidates with poor drug-like properties |
High-Throughput Screening and Lead Optimization Studies
High-Throughput Screening (HTS) is a critical technology for rapidly evaluating large numbers of compounds to identify those with activity against a specific biological target. mdpi.com For derivatives of this compound, HTS campaigns are essential for discovering initial "hits."
Future opportunities in this area involve:
Miniaturized and Automated Screening: Utilizing 384-well or 1536-well plate formats and robotic systems can dramatically increase the number of compounds tested while reducing reagent consumption and cost. nih.govnih.gov
Advanced Assay Technologies: Employing modern biophysical techniques such as Differential Scanning Fluorimetry (DSF) or Microscale Thermophoresis (MST) can provide direct evidence of compound-target binding, reducing false positives. nih.gov
High-Content Screening (HCS): Cell-based assays that use automated microscopy and image analysis can provide more biologically relevant data, assessing a compound's effect on cellular morphology, protein localization, or other complex phenotypes.
Structure-Activity Relationship (SAR) Expansion: Following a successful HTS campaign, focused libraries of analogues will be synthesized to systematically probe the SAR. This iterative process of design, synthesis, and testing is central to optimizing an initial hit into a potent and selective lead compound. nih.gov
| Phase | Activity | Technology/Method | Objective |
|---|---|---|---|
| 1. Primary Screen | Screening of a ~10,000 compound library derived from the core scaffold | Automated biochemical assay in 384-well plates | Identify initial "hits" showing >50% inhibition at a single concentration |
| 2. Hit Confirmation | Re-testing of primary hits in dose-response format | Determination of IC50 values | Confirm activity and determine potency |
| 3. Orthogonal Validation | Testing confirmed hits in a secondary, label-free assay | Microscale Thermophoresis (MST) nih.gov | Validate direct target binding and eliminate assay artifacts |
| 4. Lead Optimization | Iterative synthesis and testing of analogues of validated hits | Medicinal chemistry and multi-parameter assays | Improve potency, selectivity, and ADME properties |
Integration with Combinatorial Chemistry and Automated Synthesis
Combinatorial chemistry allows for the rapid synthesis of large, organized collections of molecules known as libraries. nih.gov The this compound scaffold is well-suited for a combinatorial approach due to its multiple points for diversification. 5z.com
Future work should focus on:
Solid-Phase Synthesis: Attaching the piperidine core to a solid support (resin) would allow for the use of excess reagents and simplified purification, streamlining the synthesis of a large library. 5z.com
Parallel Synthesis: The use of automated parallel synthesizers can generate hundreds of discrete compounds simultaneously, each in its own reaction vessel, accelerating the creation of focused libraries for SAR studies. uzh.ch
Diversity-Oriented Synthesis (DOS): Rather than focusing on a single target, DOS aims to create libraries of structurally complex and diverse molecules that can be used to probe a wide range of biological systems. unimi.it Applying DOS principles to the core scaffold could lead to the discovery of compounds with entirely new biological activities.
Role in Expanding the Chemical Space for Therapeutic Discovery
The concept of "chemical space" refers to the vast multidimensional space populated by all possible small molecules. A significant portion of this space remains unexplored. csmres.co.uknih.gov Derivatives of this compound have the potential to populate novel regions of chemical space, increasing the probability of finding modulators for challenging biological targets.
The key opportunities are:
Introduction of 3D Complexity: While many screening libraries are dominated by flat, aromatic compounds, the saturated, stereochemically rich piperidine ring of the core scaffold provides significant three-dimensional character. csmres.co.uk Systematically exploring its stereoisomers and adding further chiral centers can generate molecules with novel shapes to fit complex protein binding sites.
Exploring Novel Physicochemical Properties: By strategically modifying the scaffold, chemists can tune properties such as molecular weight, polarity, and hydrogen bonding capacity. This allows for the exploration of regions of chemical space beyond that covered by existing drugs and screening collections. nih.gov
Targeting "Undruggable" Targets: Many challenging targets, such as protein-protein interactions, lack the deep, well-defined binding pockets favored by traditional drugs. The unique 3D structures and diverse functionalities that can be built upon the this compound scaffold may provide the necessary tools to successfully modulate these difficult targets. csmres.co.ukrsc.org
Q & A
Q. How does this compound compare to halogenated analogs in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
